![molecular formula C16H17NO2S B14137624 1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 62248-45-7](/img/structure/B14137624.png)
1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is an organic compound that features a sulfane (sulfur) atom bonded to two aromatic rings: one substituted with a tert-butyl group and the other with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane typically involves the reaction of 4-tert-butylphenylthiol with 4-nitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient nitro-substituted aromatic ring.
-
Preparation of 4-tert-Butylphenylthiol
- 4-tert-Butylphenylthiol can be synthesized by the reduction of 4-tert-butylbenzenesulfonyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Formation of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
- A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the thiol, generating the thiolate anion.
Industrial Production Methods
Industrial production of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
- (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The nitro group in (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
-
Substitution
- The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino-substituted derivative
Substitution: Various substituted aromatic derivatives
科学研究应用
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane has several applications in scientific research, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic aromatic substitution mechanisms.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features and reactivity.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane depends on the specific application and reaction it undergoes. In nucleophilic aromatic substitution, the thiolate anion attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the reaction.
相似化合物的比较
Similar Compounds
- (4-Methylphenyl)(4-nitrophenyl)sulfane
- (4-Ethylphenyl)(4-nitrophenyl)sulfane
- (4-Isopropylphenyl)(4-nitrophenyl)sulfane
Uniqueness
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This makes it distinct from other similar compounds with smaller alkyl substituents, potentially leading to different reaction outcomes and applications.
属性
CAS 编号 |
62248-45-7 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC 名称 |
1-tert-butyl-4-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
InChI 键 |
GJMMEZAQUVEPLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


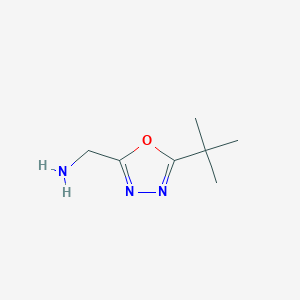
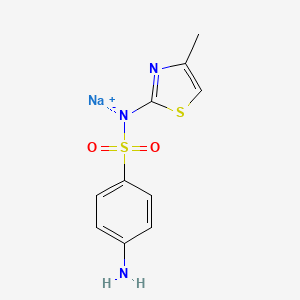
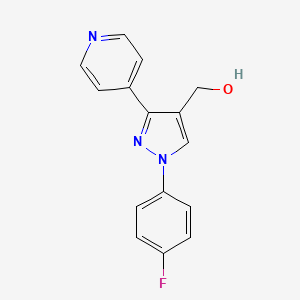
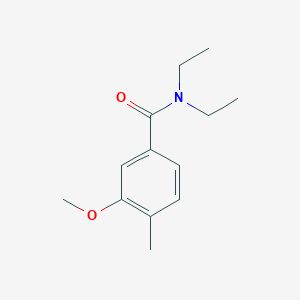
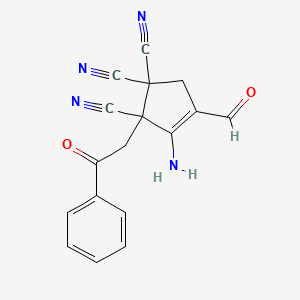
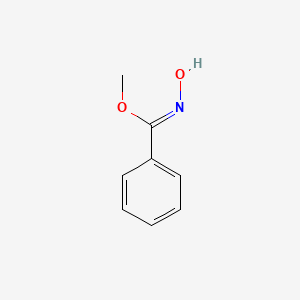
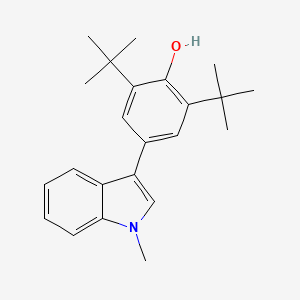
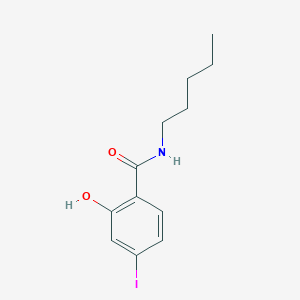
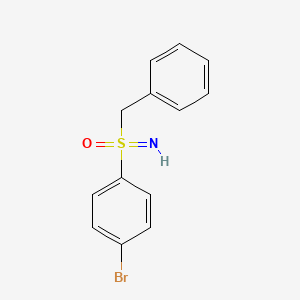
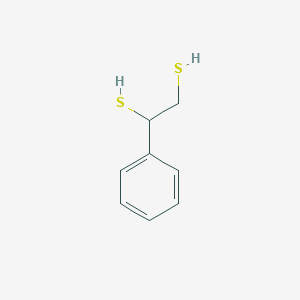
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)
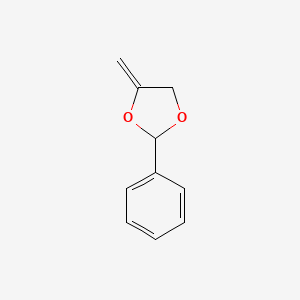
![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
